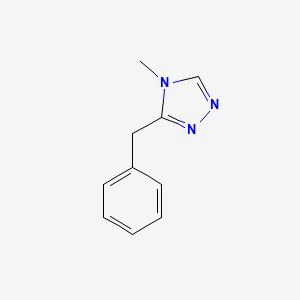

3-benzyl-4-methyl-4H-1,2,4-triazole

CAS No.: 27844-50-4

Cat. No.: VC5493328

Molecular Formula: C10H11N3

Molecular Weight: 173.219

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27844-50-4 |

|---|---|

| Molecular Formula | C10H11N3 |

| Molecular Weight | 173.219 |

| IUPAC Name | 3-benzyl-4-methyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C10H11N3/c1-13-8-11-12-10(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

| Standard InChI Key | RUTQEMDEYPRFRE-UHFFFAOYSA-N |

| SMILES | CN1C=NN=C1CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Benzyl-4-methyl-4H-1,2,4-triazole belongs to the 1,2,4-triazole family, characterized by a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4. The benzyl group (-CH₂C₆H₅) is attached to the nitrogen at position 3, while a methyl group (-CH₃) substitutes the nitrogen at position 4, creating a sterically hindered structure that influences reactivity and intermolecular interactions .

Table 1: Molecular and Physicochemical Properties

The absence of reported melting point data underscores the need for further experimental characterization. Analogous triazoles, such as 4-methyl-4H-1,2,4-triazole, exhibit melting points between 90–92°C , suggesting that the benzyl substitution may alter thermal stability.

Synthesis and Industrial Production

Multi-Step Organic Synthesis

The synthesis of 3-benzyl-4-methyl-4H-1,2,4-triazole follows a modular approach similar to methodologies described for related triazole derivatives . A representative pathway involves:

-

Esterification: Starting with a benzoic acid derivative (e.g., 3-bromobenzoic acid), conversion to methyl ester via reaction with methanol under acidic conditions .

-

Hydrazide Formation: Treatment of the ester with hydrazine hydrate yields the corresponding hydrazide .

-

Cyclization: Heating the hydrazide with formic acid or phosphoryl chloride induces cyclization to form the 1,2,4-triazole core .

-

Functionalization: Alkylation or coupling reactions introduce the benzyl and methyl groups. For example, cross-dehydrogenative coupling (CDC) using n-Bu₄NI/TBHP catalysts enables C–N bond formation between triazole precursors and methylarenes .

Critical Reaction Parameters

-

Catalysts: Tetrabutylammonium iodide (n-Bu₄NI) and tert-butyl hydroperoxide (TBHP) enhance coupling efficiency .

-

Yield Optimization: Purification via column chromatography or recrystallization ensures ≥97% purity for pharmaceutical use .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions include:

-

N–H stretching at 3200–3400 cm⁻¹ (absent in fully substituted triazoles).

-

C=N vibrations at 1550–1600 cm⁻¹.

-

C–H bending modes for methyl and benzyl groups at 1350–1450 cm⁻¹ .

UV-Visible Spectroscopy

The conjugated π-system of the triazole ring and benzyl group results in absorption maxima near 260–280 nm, consistent with aromatic and heteroaromatic systems .

Computational and Theoretical Insights

Density Functional Theory (DFT) Studies

Although DFT analyses specific to 3-benzyl-4-methyl-4H-1,2,4-triazole are lacking, studies on structurally related triazoles reveal:

-

HOMO-LUMO Gaps: Compounds with electron-withdrawing substituents exhibit reduced band gaps (e.g., 4.618 eV for a bromophenyl-triazole derivative), enhancing charge transfer capabilities .

-

Nonlinear Optical (NLO) Properties: Polarizability (α) and hyperpolarizability (β, γ) values correlate with substituent electronegativity, suggesting that benzyl groups may augment NLO responses .

Table 2: Predicted NLO Properties (Analogous Compounds)

| Compound | α (×10⁻²³ esu) | β (×10⁻³⁰ esu) | γ (×10⁻³⁵ esu) |

|---|---|---|---|

| Bromophenyl-derivative | 4.195 | 6.317 | 4.314 |

| 3-Benzyl-derivative (predicted) | 3.8–4.2 | 5.5–6.5 | 3.9–4.5 |

Industrial and Pharmaceutical Relevance

Role in API Synthesis

MolCore BioPharmatech identifies 3-benzyl-4-methyl-4H-1,2,4-triazole as a high-purity intermediate (≥97%) for APIs, underscoring its utility in antiviral, antifungal, and anticancer drug development . The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Material Science Applications

Triazole derivatives exhibit promising NLO properties for optoelectronics, including optical limiting and frequency doubling . While direct evidence for 3-benzyl-4-methyl-4H-1,2,4-triazole is limited, its structural similarity to studied compounds suggests applicability in photonic devices.

Future Research Directions

-

Experimental Characterization: Determination of melting point, solubility, and crystal structure.

-

Biological Activity Screening: Evaluation of antimicrobial, anticancer, and antiviral potency.

-

NLO Property Measurement: Hyper-Rayleigh scattering or electric-field-induced second-harmonic generation (EFISH) experiments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume